[4-[(Z)-methoxyiminomethyl]phenyl]boronic acid
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Overview
Description
[4-[(Z)-methoxyiminomethyl]phenyl]boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxyiminomethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(Z)-methoxyiminomethyl]phenyl]boronic acid typically involves the reaction of 4-formylphenylboronic acid with methoxyamine hydrochloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired boronic acid derivative. The reaction conditions generally include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like methanol or ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions: [4-[(Z)-methoxyiminomethyl]phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Suzuki-Miyaura Coupling: Biphenyl derivatives or other coupled products.
Oxidation: Phenols or quinones.
Substitution: Substituted imines or amines.
Scientific Research Applications
Chemistry: [4-[(Z)-methoxyiminomethyl]phenyl]boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a versatile building block for the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of boron-containing drugs and bioactive molecules. Its ability to form stable complexes with diols makes it useful in the design of enzyme inhibitors and molecular probes .
Industry: In the industrial sector, this compound is employed in the production of pharmaceuticals, agrochemicals, and advanced materials. Its role in catalysis and material science is particularly noteworthy .
Mechanism of Action
The mechanism of action of [4-[(Z)-methoxyiminomethyl]phenyl]boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boronic acid group interacts with the active sites of enzymes or receptors, leading to the modulation of their activity .
Comparison with Similar Compounds
- 4-methoxyphenylboronic acid
- 4-formylphenylboronic acid
- 4-carboxyphenylboronic acid
Comparison: Compared to these similar compounds, [4-[(Z)-methoxyiminomethyl]phenyl]boronic acid exhibits unique reactivity due to the presence of the methoxyiminomethyl group. This functional group enhances its ability to participate in nucleophilic substitution reactions and form stable complexes with various substrates . Additionally, its structural features make it a more versatile reagent in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C8H10BNO3 |
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Molecular Weight |
178.98 g/mol |
IUPAC Name |
[4-[(Z)-methoxyiminomethyl]phenyl]boronic acid |
InChI |
InChI=1S/C8H10BNO3/c1-13-10-6-7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,1H3/b10-6- |
InChI Key |
XCTNBWRSHRSGGW-POHAHGRESA-N |
Isomeric SMILES |
B(C1=CC=C(C=C1)/C=N\OC)(O)O |
Canonical SMILES |
B(C1=CC=C(C=C1)C=NOC)(O)O |
Origin of Product |
United States |
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